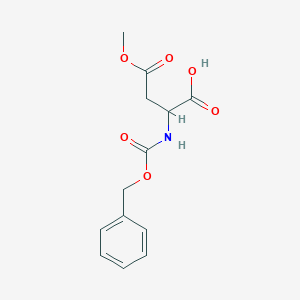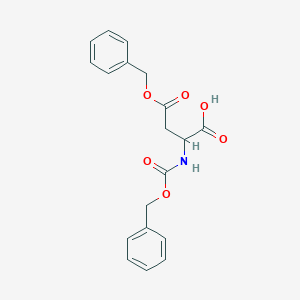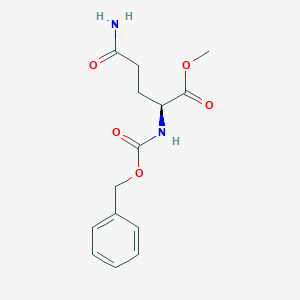
Z-Gln-ome
Descripción general
Descripción
It is commonly used in peptide synthesis and has applications in various fields such as drug development, environmental management, and industrial processes. The compound is characterized by its ability to form stable peptide bonds, making it a valuable tool in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Gln-ome can be synthesized through the enzymatic crosslinking of gelatin polymers via microbial transglutaminase. This process involves the integration of this compound into gelatin polymers, creating dynamic π–π stacking interactions that enhance the mechanical and conductive properties of the resulting hydrogels . The reaction conditions typically involve a temperature of 37°C and a pH of 6.0, with the use of reagents such as hydroxylamine and calcium chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial transglutaminase to catalyze the formation of isopeptide bonds between glutamine and lysine residues. This enzymatic process is efficient and can be scaled up for large-scale production . The use of microbial transglutaminase allows for the production of this compound with high purity and yield, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Z-Gln-ome undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ruthenium (VIII), leading to the formation of novel side chains.
Reduction: Reduction reactions involving this compound can result in the formation of various amino acid derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxylamine, calcium chloride, and ruthenium (VIII). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various peptide derivatives and amino acid analogs. These products are valuable in biochemical research and industrial applications due to their stability and bioactivity .
Aplicaciones Científicas De Investigación
Z-Gln-ome has a wide range of scientific research applications, including:
Chemistry: It is used in peptide synthesis and the development of novel peptide-based materials.
Biology: this compound is utilized in studies involving protein modification and enzyme activity.
Industry: this compound is used in the production of conductive hydrogels and other advanced materials with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of Z-Gln-ome involves its ability to form stable peptide bonds through enzymatic crosslinking. Microbial transglutaminase catalyzes the acyl transfer reaction between the γ-carboxyamide groups of glutamine and primary amines, resulting in the formation of isopeptide bonds . This process enhances the mechanical and conductive properties of the resulting materials, making them suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Carbobenzoxy-L-glutamic acid: Similar to Z-Gln-ome, this compound is used in peptide synthesis and has applications in biochemical research.
N-Carbobenzoxy-L-asparagine methyl ester: Another derivative used in peptide synthesis, with similar properties and applications.
Uniqueness of this compound
This compound is unique due to its ability to form stable peptide bonds and enhance the mechanical and conductive properties of materials through enzymatic crosslinking. This makes it a valuable tool in the development of advanced materials and peptide-based therapeutics .
Propiedades
IUPAC Name |
methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQIOYVRJQLOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?
A: The researchers used this compound [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in this compound with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



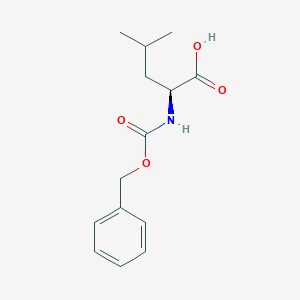

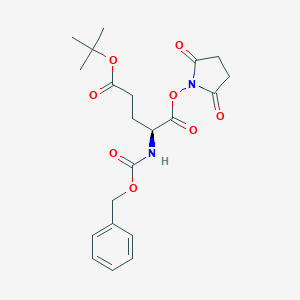
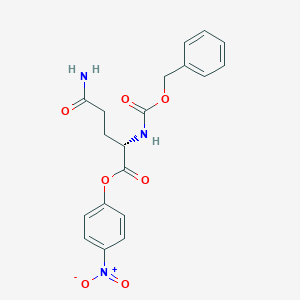
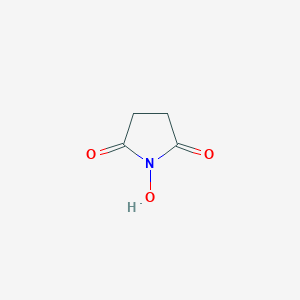

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)



